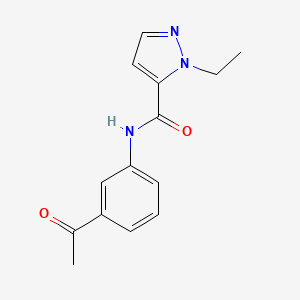

N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

N-(3-Acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 3-acetylphenyl group via a carboxamide bridge. The acetyl group at the meta position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity to target proteins by polar interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17-13(7-8-15-17)14(19)16-12-6-4-5-11(9-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIFVZOPXAAGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Acetylation: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amidation: The final step involves the formation of the carboxamide group by reacting the acetylated pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products:

Oxidation Products: Corresponding carboxylic acids or ketones.

Reduction Products: Corresponding alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It is used in the design and synthesis of new drug candidates.

Medicine: The compound’s potential therapeutic effects are explored in preclinical studies, particularly for its ability to modulate specific biological pathways and targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide with structurally related pyrazole carboxamides and hydrazides, highlighting key differences in substituents, molecular properties, and inferred biological implications:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : The acetyl group in the target compound contrasts with stronger EWGs like CF₃ () or nitro (). While CF₃ enhances lipophilicity and metabolic stability, acetyl may offer a balance of polarity and moderate steric effects .

- Electron-Donating Groups (EDGs) : Methoxy () or ethoxy () substituents improve solubility but may reduce binding affinity in hydrophobic pockets compared to acetyl .

Positional Isomerism: Substitution at pyrazole C3 () vs.

Functional Group Variations: Carboxamide vs. Hydrazide: Hydrazide derivatives (–5, 11) exhibit chelating properties, making them suitable for metal-binding applications, whereas carboxamides are more common in drug design due to stability . Aminoalkyl Side Chains: Compounds like ’s 2-aminoethyl group introduce basicity, enhancing solubility and enabling ionic interactions absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.